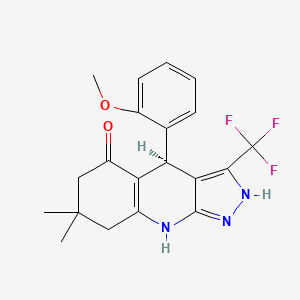
ppn-gsk-10-R-enantiomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ppn-gsk-10-R-enantiomer” is a chiral molecule that has garnered significant interest in various scientific fields due to its unique properties and potential applications. Enantiomers are molecules that are mirror images of each other and cannot be superimposed. The “R” designation indicates the specific spatial arrangement of the atoms in the molecule, which can have profound effects on its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “ppn-gsk-10-R-enantiomer” typically involves chiral resolution techniques to separate the desired enantiomer from a racemic mixture. Common methods include:
Diastereomeric Crystallization: This method involves the formation of diastereomeric salts using chiral acids or bases, followed by crystallization to separate the enantiomers.
Chromatographic Resolution: High-performance liquid chromatography (HPLC) with chiral stationary phases is often used to achieve high-purity enantiomers.
Industrial Production Methods
Industrial production of “this compound” may involve large-scale chromatographic techniques or the use of enantioselective catalysts to directly synthesize the desired enantiomer. Advances in membrane-based enantioselective separation have also shown promise for industrial applications .
化学反応の分析
Types of Reactions
“ppn-gsk-10-R-enantiomer” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates as leaving groups, with nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
“ppn-gsk-10-R-enantiomer” has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a chiral probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of enantioselective catalysts and chiral separation technologies.
作用機序
The mechanism of action of “ppn-gsk-10-R-enantiomer” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and downstream effects .
類似化合物との比較
Similar Compounds
GSK-3 Inhibitor XV: A related compound that also targets glycogen synthase kinase-3 (GSK-3) but with different selectivity and potency.
Levocetirizine: Another chiral molecule used as an antihistamine, demonstrating the importance of chirality in drug action.
Uniqueness
“ppn-gsk-10-R-enantiomer” is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its high enantioselectivity and potential for targeted interactions make it a valuable compound for research and industrial applications.
特性
分子式 |
C20H20F3N3O2 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
(4R)-4-(2-methoxyphenyl)-7,7-dimethyl-3-(trifluoromethyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C20H20F3N3O2/c1-19(2)8-11-15(12(27)9-19)14(10-6-4-5-7-13(10)28-3)16-17(20(21,22)23)25-26-18(16)24-11/h4-7,14H,8-9H2,1-3H3,(H2,24,25,26)/t14-/m1/s1 |
InChIキー |
YWMJEKUKEKXNSA-CQSZACIVSA-N |
異性体SMILES |
CC1(CC2=C([C@H](C3=C(NN=C3N2)C(F)(F)F)C4=CC=CC=C4OC)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C3=C(NN=C3N2)C(F)(F)F)C4=CC=CC=C4OC)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




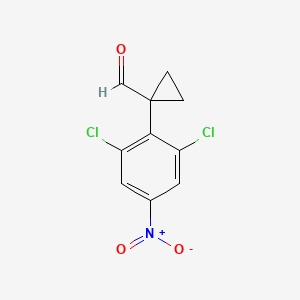
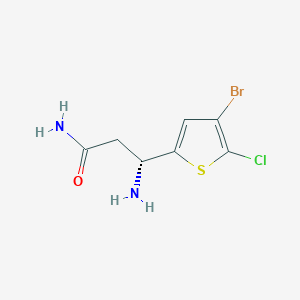

![4-Benzyl-8-bromo-7-fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13340597.png)
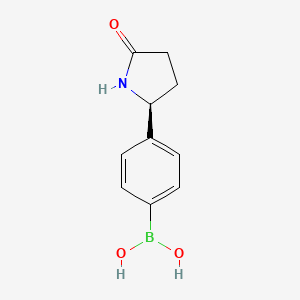
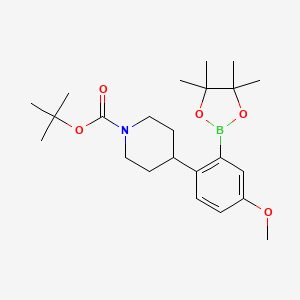
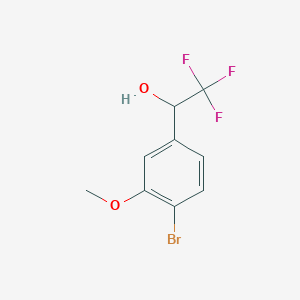
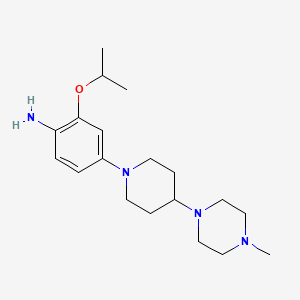
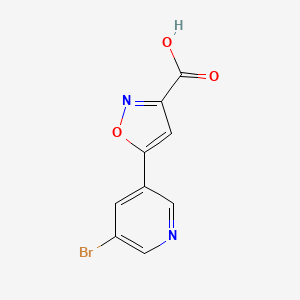
![(1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol](/img/structure/B13340646.png)

![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13340656.png)
